N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide
Description
N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic small molecule featuring a pyrrole core substituted with a 2-methoxyethyl group, 4,5-dimethyl groups, and a 4-methylphenylsulfonyl moiety.
Properties
Molecular Formula |
C21H24N2O4S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-7-9-17(10-8-14)29(25,26)19-15(2)16(3)23(11-12-27-4)20(19)22-21(24)18-6-5-13-28-18/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
InChI Key |
POWCMYCJXVORIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the thiophene ring and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle and Substituent Analysis
The target compound’s pyrrole core distinguishes it from analogues with thiophene () or pyrazole () backbones. Key substituents include:
- 2-Methoxyethyl group : Enhances solubility compared to purely lipophilic substituents (e.g., 4-methylpyridin-2-yl in ).
- 4-Methylphenylsulfonyl group : A hydrogen-bond acceptor that may enhance target binding, contrasting with the 4-chlorophenylsulfonyl group in ’s pyrazole derivative, which introduces electron-withdrawing effects .
Table 1: Structural Comparison
*Inferred from structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
